molecular formula C11H11NO B13474181 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile

2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile

Cat. No.: B13474181
M. Wt: 173.21 g/mol
InChI Key: MJSAMRBQNFTCQE-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with an appropriate nitrile source in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzopyran-8-carboxaldehyde or benzopyran-8-carboxylic acid.

    Reduction: Formation of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)ethylamine.

    Substitution: Formation of various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: A structurally related compound with similar biological activities.

    2-Phenylchroman: Another benzopyran derivative with distinct pharmacological properties.

    Flavanones: A class of compounds with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton.

Uniqueness

2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile is unique due to its specific acetonitrile group, which imparts distinct chemical reactivity and potential biological activities compared to other benzopyran derivatives.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-8-yl)acetonitrile

InChI

InChI=1S/C11H11NO/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1,3-4H,2,5-6,8H2

InChI Key

MJSAMRBQNFTCQE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)CC#N)OC1

Origin of Product

United States

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